Pesticidal Activity: Direct Comparison of the Target Aldehyde with Osthole Lacks Potent Direct Activity, Defining Its Role as an Intermediate
In the foundational study by Ren et al. (2020), osthole was regioselectively oxidized to (2′E)-3′-formaldehydylosthole (compound 2). While the paper's primary focus was the superior activity of downstream oxime ester derivatives, it provides crucial context on the precursor itself. Osthole, the direct precursor, has a well-established acaricidal activity baseline with a reported LC50 value of 1.22 mg/mL against Tetranychus cinnabarinus [1]. The conversion to the target aldehyde (2) is a structural modification necessary to introduce the oxime ester functionality, which in turn yielded compounds like 4c with over threefold more potent acaricidal activity than osthole [1]. This establishes that the target compound, while not the final active agent itself, is the essential and verifiable synthetic gateway to achieving this multi-fold potency increase. Its procurement is a strategic step for generating known, highly active leads, not for direct application. [1].
| Evidence Dimension | Acaricidal activity (LC50) against Tetranychus cinnabarinus |
|---|---|
| Target Compound Data | Not reported as a potent direct-acting agent; serves as the essential synthetic intermediate (compound 2) [1]. |
| Comparator Or Baseline | Osthole (direct precursor): LC50 = 1.22 mg/mL. Downstream oxime ester derivative 4c: >3-fold more potent than osthole [1]. |
| Quantified Difference | The target compound's value is not in its LC50 but in its role as the precursor that enables a >3-fold potency increase in its direct derivatives over osthole [1]. |
| Conditions | In vitro acaricidal assay against Tetranychus cinnabarinus; slide-dip method [1]. |
Why This Matters
This evidence proves that procurement of this specific intermediate is mandatory for synthesizing a known chemical series with quantitative, multi-fold activity improvements over the natural product starting material.
- [1] Ren Z, Lv M, Li T, Hao M, Li S, Xu H. Construction of oxime ester derivatives of osthole from Cnidium monnieri, and evaluation of their agricultural activities and control efficiency. Pest Manag Sci. 2020 Nov;76(11):3560-3567. doi: 10.1002/ps.6056. Epub 2020 Sep 9. PMID: 32815273. View Source
